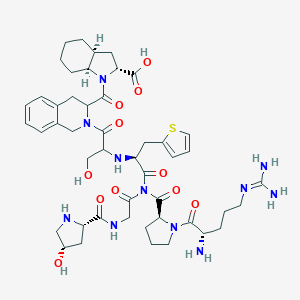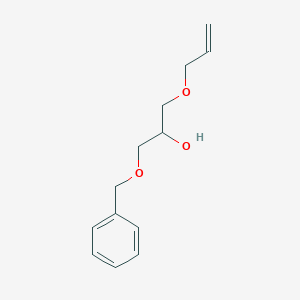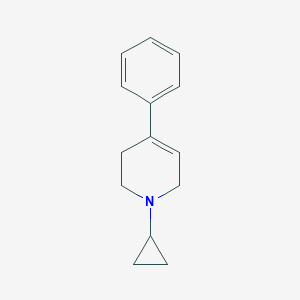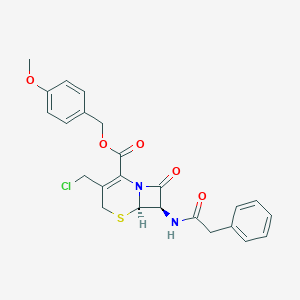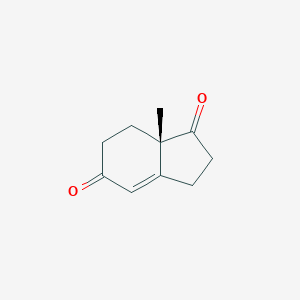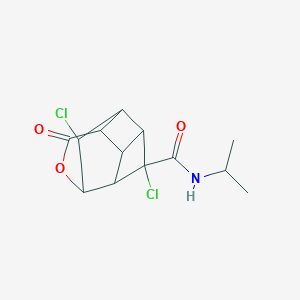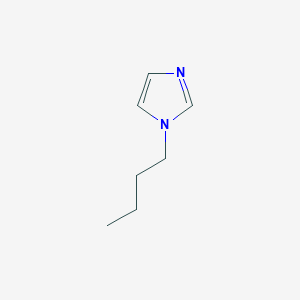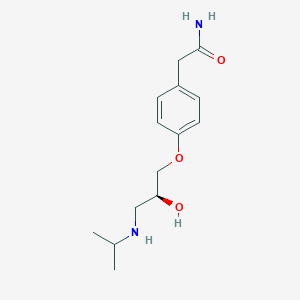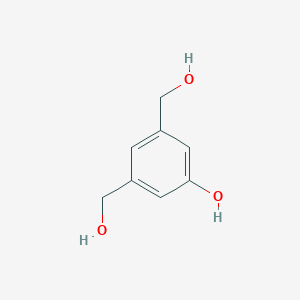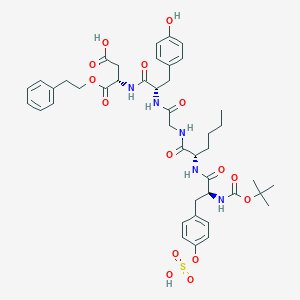
t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester, also known as Boc-Tyr(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH, is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. This peptide is composed of six amino acids and a sulfotyrosine residue, which is a modified form of the amino acid tyrosine. The synthesis method of this peptide involves solid-phase peptide synthesis using Fmoc chemistry.
作用机制
The mechanism of action of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH is not fully understood. However, it is known to act as an agonist for the melanocortin receptor 4 (MC4R). This receptor is involved in the regulation of energy homeostasis and is a potential target for the treatment of obesity.
生化和生理效应
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been shown to have various biochemical and physiological effects. It has been shown to stimulate cAMP production and to activate the MAPK/ERK signaling pathway. It has also been shown to increase energy expenditure and to decrease food intake in animal models.
实验室实验的优点和局限性
One of the advantages of using t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH in lab experiments is its high purity and stability. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one of the limitations is its high cost, which may limit its use in some labs.
未来方向
For the study of this peptide include the development of new drugs targeting the MC4R receptor, the study of the structure-activity relationship, and the use in the study of other receptors and enzymes.
合成方法
The synthesis method of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH involves solid-phase peptide synthesis using Fmoc chemistry. The process involves the coupling of protected amino acids to a solid support, which is usually a resin. The amino acids are protected with a Boc group, which is removed during the synthesis process. The sulfotyrosine residue is introduced using a sulfotyrosine building block. The peptide is then cleaved from the resin and deprotected to obtain the final product.
科学研究应用
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been extensively studied for its scientific research application. This peptide has been used to study the mechanism of action of various enzymes and receptors. It has also been used to study the structure-activity relationship of peptides and to develop new drugs.
属性
CAS 编号 |
156586-96-8 |
|---|---|
产品名称 |
t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester |
分子式 |
C43H55N5O15S |
分子量 |
914 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C43H55N5O15S/c1-5-6-12-32(46-40(55)34(48-42(57)62-43(2,3)4)24-29-15-19-31(20-16-29)63-64(58,59)60)38(53)44-26-36(50)45-33(23-28-13-17-30(49)18-14-28)39(54)47-35(25-37(51)52)41(56)61-22-21-27-10-8-7-9-11-27/h7-11,13-20,32-35,49H,5-6,12,21-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,55)(H,47,54)(H,48,57)(H,51,52)(H,58,59,60)/t32-,33-,34-,35-/m0/s1 |
InChI 键 |
PGDLFENJBKYXQO-BBACVFHCSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
序列 |
XXGYD |
同义词 |
Boc-SYNLGYDPE Boc-Tyr(SO3)-Nle-Gly-Tyr-Asp-2-phenylethyl ester t-butyloxycarbonyl-(sulfo-Tyr)-Nle-Gly-Tyr-Asp-2-phenylethyl ester t-butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



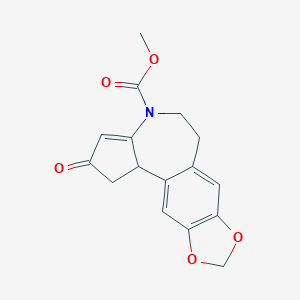
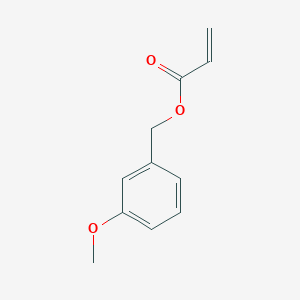
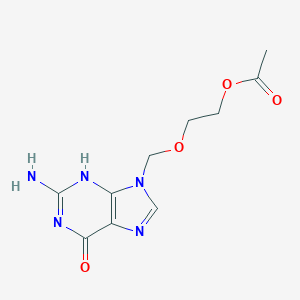
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
